(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
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Overview
Description
(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene backbone with an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and amino acids.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or platinum. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical reactions, leading to the desired effect, such as inhibition of a specific enzyme or activation of a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride: A potent inhibitor of ornithine aminotransferase.
Indole Derivatives: Compounds with similar indene or indole backbones that exhibit various biological activities.
Uniqueness
(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of an indene backbone with amino and carboxylic acid groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9;/h1-2,5,9H,3-4,11H2,(H,12,13);1H/t9-;/m0./s1 |
InChI Key |
XIBHQJRIPHWZEW-FVGYRXGTSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=C(C=C2)C(=O)O.Cl |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
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